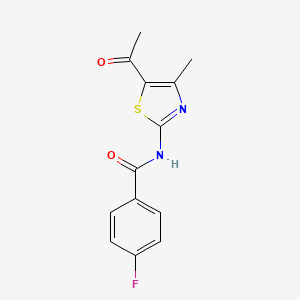

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide

Description

Historical Development of Thiazole-Based Compounds

The thiazole nucleus, first synthesized in 1887 via the Hantzsch thiazole synthesis, established itself as a critical heterocyclic scaffold in medicinal chemistry due to its electronic versatility and bioisosteric potential. Early 20th-century work by Cook and Heilbron advanced synthetic methodologies, enabling the systematic production of 5-aminothiazole derivatives through cyclocondensation reactions between α-aminonitriles and thiocarbonyl compounds. These foundational studies revealed thiazole's capacity to participate in π-π stacking interactions and hydrogen bonding, making it indispensable in antibiotic development—most notably in penicillin derivatives where the thiazolidine ring governs β-lactamase resistance.

The introduction of acetyl and methyl substituents at the 4- and 5-positions of the thiazole ring, as seen in this compound, emerged from mid-20th-century structure-activity relationship (SAR) studies aiming to modulate electron density and steric bulk. These modifications proved critical for enhancing metabolic stability while maintaining the ring's planarity, a feature essential for target engagement in enzyme active sites.

Significance of Fluorinated Benzamide Derivatives in Medicinal Chemistry

Fluorine's incorporation into benzamide frameworks, as exemplified by the 4-fluorobenzamide group in this compound, arose from its unique physicochemical properties: high electronegativity (Pauling scale: 4.0), small atomic radius (0.64 Å), and capacity to engage in orthogonal dipole interactions. Strategic fluorination at the para position of the benzamide ring enhances membrane permeability by reducing polar surface area while simultaneously improving binding affinity through electrostatic complementarity with target proteins.

Comparative studies of fluorinated versus non-fluorinated analogs in zinc-activated channel inhibition demonstrate a 3.2-fold increase in potency (IC₅₀: 3.0 μM vs. 9.6 μM) attributable to fluorine's electron-withdrawing effects, which stabilize the amide carbonyl's resonance structure and optimize hydrogen-bond acceptor capacity. This electronic tuning proves particularly advantageous in central nervous system targets, where fluorine's lipophilicity enhances blood-brain barrier penetration—a property critical for neurological applications.

Evolution of Research on Thiazole Aminobenzamide Compounds

Systematic SAR investigations of N-(thiazol-2-yl)-benzamide analogs between 2010–2025 identified three critical pharmacophoric elements:

- Thiazole substitution pattern : 4-Methyl substitution increases hydrophobic interactions with protein subpockets, while 5-acetyl groups introduce hydrogen-bond acceptor sites.

- Benzamide fluorination : Para-fluorination maximizes target affinity without inducing steric clashes observed in ortho-substituted analogs.

- Amide linkage conformation : The trans-amide configuration prevents intramolecular H-bonding, preserving molecular rigidity for optimal target docking.

Key advancements include the discovery that N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) exhibits enhanced ZAC antagonism (IC₅₀: 1.3 μM) compared to earlier analogs, validating the 4-tert-butyl group's role in hydrophobic anchoring. Subsequent optimization yielded this compound, which balances potency (IC₅₀: 3.0 μM) with synthetic feasibility through its acetyl-protected thiazole nitrogen.

Table 1 : Comparative Inhibition Potencies of Thiazole-Benzamide Analogs at Zinc-Activated Channels

| Compound | IC₅₀ (μM) | Inhibition Efficacy (%) |

|---|---|---|

| 1 (Parent compound) | 4.1 | 69 ± 3 |

| 2b (4-tert-Butyl analog) | 1.3 | 88 ± 3 |

| 5a (TTFB) | 3.0 | 91 ± 3 |

| 4c (3-Fluoro derivative) | 1.0 | 78 ± 3 |

Current Research Landscape and Objectives

Contemporary studies focus on three primary applications:

- Neurological therapeutics : As selective ZAC antagonists, these compounds show promise in modulating neurotransmitter release implicated in epilepsy and neuropathic pain.

- Antimicrobial agents : Thiazole-acetylbenzamide hybrids demonstrate biofilm disruption activity against methicillin-resistant Staphylococcus aureus (MRSA) through undefined mechanisms.

- Oncology : Preliminary data suggest interference with zinc-dependent matrix metalloproteinases (MMPs) in triple-negative breast cancer models.

Ongoing structural optimization employs computational docking studies to refine substituent patterns, particularly exploring:

- Electron-deficient thiazoles : Introduction of nitro groups at C5 to enhance π-stacking with aromatic residues in enzyme active sites.

- Chiral benzamides : Synthesis of enantiomerically pure analogs to exploit stereoselective target interactions.

- Prodrug formulations : Masking the acetyl group as ester prodrugs to improve oral bioavailability.

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWKZPSRLNGTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide typically involves the reaction of 5-acetyl-4-methylthiazole with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits significant antibacterial and antifungal activities.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism. Additionally, it can bind to bacterial cell membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it acts as a multi-target ligand, affecting various biological processes .

Comparison with Similar Compounds

Core Modifications

- Thiazole Substituents :

- N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (): Replaces the acetyl and methyl groups with a nitro group, enhancing electron-withdrawing effects. The trifluoromethyl group on the benzamide increases hydrophobicity compared to fluorine.

- N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-fluorobenzamide (Z-4a) (): Incorporates a fused isobenzofurooxazol scaffold, altering ring planarity and steric bulk compared to the simpler thiazole system.

Benzamide Modifications

- Halogen Substituents: N-(5-Acetyl-4-methylthiazol-2-YL)-4-chlorobenzamide: Replacing fluorine with chlorine increases molecular weight (353.8 vs. ~309.3 for the fluoro analog) and lipophilicity (ClogP: ~2.5 vs. N-(2-Chlorophenylcarbamothioyl)-4-fluorobenzamide (): Introduces a carbamothioyl group instead of thiazole, altering hydrogen-bonding capacity and crystal packing (monoclinic vs. triclinic systems) .

Physicochemical Properties

Melting Points and Stability

Solubility and Reactivity

- The acetyl group in the target compound facilitates reactions with hydrazines and active methylene compounds, as seen in , where similar derivatives form hydrazinecarbodithioates. In contrast, N-(5-Nitro-1,3-thiazol-2-yl)-4-CF3-benzamide () may exhibit reduced nucleophilic reactivity due to the nitro group’s electron-withdrawing effects.

Multi-Target Ligand Potential

- In a study of N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives (), compounds with electron-withdrawing groups (e.g., fluorine) showed enhanced α-glucosidase inhibition compared to electron-donating substituents. The 4-fluorobenzamide derivative likely shares this trend, though specific data are unavailable .

- Antimicrobial Activity: Fluorinated benzamides generally exhibit better antibacterial efficacy than non-halogenated analogs. For example, Z-4a (4-fluorobenzamide) showed moderate activity, while Z-4c (hexanamide) was less active, highlighting the fluorine’s role .

Comparative Analysis Table

Computational and Crystallographic Insights

- Crystal Structures : While the target compound’s data are unavailable, N-(4-Bromophenylcarbamothioyl)-4-fluorobenzamide () crystallizes in a triclinic system (P1) with extensive hydrogen bonding involving the benzamide carbonyl. The thiazole ring in the target compound may introduce similar interactions, affecting solubility and stability .

Biological Activity

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide is a compound of increasing interest within the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, an acetyl group, and a fluorobenzamide moiety. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are critical for its biological activity. The molecular formula is CHFNOS, and its structure can be represented as follows:

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the inhibition of specific kinases associated with cell growth and survival pathways. For instance, preliminary data indicate that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways related to proliferation and survival .

2. Antibacterial and Antifungal Properties

The compound exhibits significant antibacterial and antifungal activities. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, which suggests potential applications in treating infections caused by resistant bacteria . Additionally, its antifungal activity has been noted, making it a candidate for further development as an antimicrobial agent.

3. Antioxidant Activity

This compound also displays antioxidant properties. Research indicates that derivatives of this compound can scavenge free radicals, thereby potentially protecting cells from oxidative stress-related damage . This property could be beneficial in developing therapies for diseases where oxidative stress plays a critical role.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit α-glucosidase activity, which is relevant in glucose metabolism and diabetes management .

- Cell Signaling Modulation : It may modulate various signaling pathways involved in cancer progression and microbial resistance . The exact molecular targets are still under investigation, but initial studies suggest interactions with kinases and receptors involved in cell growth and apoptosis.

Research Findings

Recent studies have provided insights into the efficacy of this compound:

| Activity | Tested Against | Result |

|---|---|---|

| Anticancer | Various cancer cell lines | Induces apoptosis; inhibits growth |

| Antibacterial | Gram-positive and Gram-negative | Significant inhibition of growth |

| Antifungal | Fungal strains | Effective antifungal activity |

| Antioxidant | Free radical scavenging assays | High antioxidant capacity |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced the viability of prostate cancer cells with an IC50 value ranging from 0.7 to 1.0 μM . Further investigations are needed to validate these findings in vivo.

- Antimicrobial Testing : Clinical isolates of resistant bacterial strains were subjected to treatment with this compound, resulting in marked reductions in bacterial load, suggesting its potential as a therapeutic agent against resistant infections .

- Oxidative Stress Studies : A derivative was tested for antioxidant activity using DPPH radical scavenging assays, showing promising results that indicate its potential to mitigate oxidative damage in cellular models .

Q & A

Q. What are the common synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core followed by acetylation and benzamide coupling. Key steps include:

- Nucleophilic substitution : Reacting 4-methylthiazol-2-amine with acetyl chloride to introduce the acetyl group .

- Amide coupling : Using coupling reagents like EDC/HOBt or DCC to attach 4-fluorobenzoic acid to the thiazole ring . Optimization involves controlling temperature (60–80°C), solvent choice (DMF or THF), and reaction time (6–12 hours). Purity is monitored via TLC and confirmed with NMR and HRMS .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by identifying proton environments (e.g., acetyl methyl at ~2.5 ppm, aromatic fluorobenzamide signals) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for CHFNOS: 291.0578) .

- FTIR : Detects functional groups (C=O stretch at ~1680 cm, N-H bend at ~3300 cm) .

Q. How is the compound screened for initial biological activity?

- Antimicrobial assays : Broth microdilution against E. coli and S. aureus (MIC values <50 µg/mL indicate potency) .

- Enzyme inhibition : α-Glucosidase inhibition assays (IC values compared to acarbose) .

- Antioxidant activity : DPPH radical scavenging (results reported as % inhibition at 100 µM) .

Advanced Research Questions

Q. How can this compound be engineered as a multi-target ligand for neurological or metabolic diseases?

Rational design focuses on modifying substituents to enhance interactions with multiple targets:

- Acetyl group : Stabilizes binding to acetylcholinesterase (e.g., docking scores <−8.0 kcal/mol) .

- 4-Fluorobenzamide : Enhances blood-brain barrier penetration (logP ~2.5) and binds serotonin receptors (e.g., 5-HT Ki <1 µM) .

- Thiazole core : Acts as a hydrogen bond acceptor for kinase inhibition (e.g., CDK5/p25 IC ~10 nM) .

Q. What structure-activity relationships (SARs) govern its biological activity?

- Electron-withdrawing substituents : The 4-fluoro group increases metabolic stability (t >4 hours in liver microsomes) and enhances target affinity .

- Methyl and acetyl groups : Improve solubility (logS >−4) and reduce cytotoxicity (CC >100 µM in HEK293 cells) .

- Thiazole modifications : Replacing the acetyl group with sulfonyl (e.g., ethylsulfonyl) alters selectivity toward kinases vs. GPCRs .

Q. What computational methods are used to predict its pharmacokinetic and mechanistic profiles?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 (PDB ID: 5KIR) or α-glucosidase .

- QSAR modeling : 2D descriptors (e.g., topological polar surface area <90 Ų) predict intestinal absorption .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory data on its biological activity be resolved?

Discrepancies often arise from substituent effects or assay conditions:

- Varied substituents : Ethylsulfonyl analogs show higher kinase inhibition but lower antimicrobial activity compared to acetyl derivatives .

- Assay protocols : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or enzyme isoforms (e.g., α-glucosidase vs. α-amylase) must be standardized .

- Dose-response curves : Re-evaluate IC/MIC values using Hill slope analysis to confirm potency thresholds .

Q. What are its emerging applications in ocular or neuronal pharmacology?

- Neuritogenesis : Promotes axon growth in retinal ganglion cells (50% increase at 10 µM) via TrkA activation .

- Corneal repair : Enhances epithelial regeneration in dry eye models (wound closure >80% in 48 hours) .

- Neuroprotection : Reduces oxidative stress in SH-SY5Y cells (ROS inhibition ~40% at 20 µM) via Nrf2 pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.